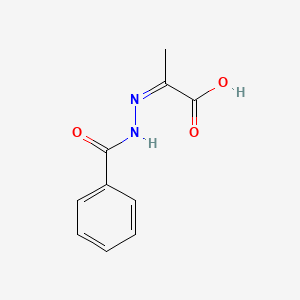
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CDP323, is a small molecule drug that has shown potential in treating various neurological disorders. It belongs to the class of guanidine compounds and has been extensively studied for its pharmacological properties.
Scientific Research Applications
CDP323 has been studied extensively for its potential in treating various neurological disorders such as Parkinson's disease, Huntington's disease, and epilepsy. It acts as a selective antagonist of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation and proliferation. CDP323 has been shown to reduce inflammation and prevent neurodegeneration in animal models of these diseases. It has also been studied for its potential in treating neuropathic pain and multiple sclerosis.
Mechanism of Action
CDP323 acts as a selective antagonist of the Kv1.3 potassium channel, which is expressed on T-cells and plays a crucial role in their activation and proliferation. By blocking this channel, CDP323 reduces the activation and proliferation of T-cells, leading to a decrease in inflammation. In addition, CDP323 has been shown to have neuroprotective effects by reducing oxidative stress and preventing neurodegeneration.
Biochemical and Physiological Effects:
CDP323 has been shown to reduce inflammation and prevent neurodegeneration in animal models of neurological disorders. It has also been shown to reduce neuropathic pain and improve motor function in animal models of Parkinson's disease and Huntington's disease. In addition, CDP323 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
CDP323 has several advantages for lab experiments, including its selectivity for the Kv1.3 potassium channel, its ability to reduce inflammation and prevent neurodegeneration, and its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in humans.
Future Directions
There are several future directions for the study of CDP323. One area of research is the development of more potent and selective Kv1.3 channel blockers based on the structure of CDP323. Another area of research is the investigation of the potential of CDP323 in treating other neurological disorders such as Alzheimer's disease and multiple sclerosis. Furthermore, studies are needed to determine the safety and efficacy of CDP323 in humans, and to optimize its dosing and administration.
Synthesis Methods
CDP323 can be synthesized by reacting 4-chloroaniline with 4,6-dimethyl-2-pyrimidinamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with cyanamide to obtain the final product, CDP323. The synthesis method has been reported in the literature and has been optimized for large-scale production.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHAWMLUXSUVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)
![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)